2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine are the enzymes TrkA and ALK2 . These enzymes play crucial roles in various cellular processes, including cell growth and differentiation .
Mode of Action
This compound interacts with its targets, TrkA and ALK2, by inhibiting their enzymatic activity . This inhibition results in changes to the normal functioning of these enzymes, affecting the cellular processes they regulate .
Biochemical Pathways
Given its inhibitory activity against trka and alk2, it is likely that it impacts pathways regulated by these enzymes .
Result of Action
The inhibition of TrkA and ALK2 by this compound leads to significant molecular and cellular effects. For instance, it has demonstrated potent antiproliferative activity against KM12 and EKVX cell lines .
Biochemical Analysis
Biochemical Properties
2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, like other PPs, has been found to interact with various biomolecules. The nature of these interactions is largely influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors
Cellular Effects
Pps have been noted for their anticancer potential and enzymatic inhibitory activity . These compounds have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Molecular Mechanism
Pps have been found to have large absorption/emission intensities as a result of the intramolecular charge transfer (ICT) to/from the fused ring .
Temporal Effects in Laboratory Settings
Pps have been found to have good solid-state emission intensities, suggesting potential stability .
Metabolic Pathways
Pps have been found to have significant photophysical properties, suggesting potential involvement in light-related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with 3-amino-1-methylpyrazole under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate in DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine
- 2-Methyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine
- 2-Methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBCDIVQGUULSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348076 |
Source
|
Record name | 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701202-41-7 |
Source
|
Record name | 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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